molecular formula C14H44O8Si7 B3259499 Tetradecamethylheptasiloxane-1,13-diol CAS No. 3195-63-9

Tetradecamethylheptasiloxane-1,13-diol

Cat. No.: B3259499
CAS No.: 3195-63-9
M. Wt: 537.09 g/mol
InChI Key: ZGSYQMMLUCHWNR-UHFFFAOYSA-N
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Description

Tetradecamethylheptasiloxane-1,13-diol is a siloxane compound characterized by its unique structure, which includes seven silicon atoms and two hydroxyl groups. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecamethylheptasiloxane-1,13-diol typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the hydrolysis of tetradecamethylheptasiloxane derivatives in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, followed by neutralization and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetradecamethylheptasiloxane-1,13-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include siloxane-based ketones, aldehydes, alcohols, and substituted siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetradecamethylheptasiloxane-1,13-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic properties.

    Industry: Utilized in the production of high-performance lubricants, coatings, and sealants

Mechanism of Action

The mechanism of action of Tetradecamethylheptasiloxane-1,13-diol involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, contributing to its versatility in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecamethylheptasiloxane-1,13-diol is unique due to its longer siloxane chain and the presence of two hydroxyl groups, which provide additional functionalization options compared to shorter or cyclic siloxanes. This makes it particularly valuable in applications requiring high stability and specific chemical reactivity .

Properties

IUPAC Name

bis[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H44O8Si7/c1-23(2,15)17-25(5,6)19-27(9,10)21-29(13,14)22-28(11,12)20-26(7,8)18-24(3,4)16/h15-16H,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYQMMLUCHWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H44O8Si7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697802
Record name Tetradecamethylheptasiloxane-1,13-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-63-9
Record name Tetradecamethylheptasiloxane-1,13-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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